molecular formula C20H30F2O2 B13832669 7,7-Difluoroicosa-5,8,11,14-tetraenoic acid

7,7-Difluoroicosa-5,8,11,14-tetraenoic acid

Cat. No.: B13832669
M. Wt: 340.4 g/mol
InChI Key: SVOXCZQGAVAPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Difluoroicosa-5,8,11,14-tetraenoic acid: is a synthetic compound characterized by the presence of fluorine atoms at the 7th position and multiple double bonds at the 5th, 8th, 11th, and 14th positions of the icosa chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluoroicosa-5,8,11,14-tetraenoic acid typically involves multi-step organic reactions. The process begins with the preparation of the icosa chain, followed by the introduction of double bonds and fluorine atoms. Common reagents used in these reactions include halogenating agents, catalysts, and solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing safety measures to handle hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7,7-Difluoroicosa-5,8,11,14-tetraenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the double bonds or the carboxylic acid group.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can replace the fluorine atoms under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7,7-Difluoroicosa-5,8,11,14-tetraenoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate the effects of fluorinated fatty acids on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7,7-Difluoroicosa-5,8,11,14-tetraenoic acid involves its interaction with molecular targets and pathways. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to changes in metabolic pathways and biological activities, making it a valuable tool for studying biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-Difluoroheptadeca-5,8,11,14-tetraenoic acid
  • 7,7-Difluorononadeca-5,8,11,14-tetraenoic acid
  • 7,7-Difluoroeicosa-5,8,11,14-tetraenoic acid

Uniqueness

7,7-Difluoroicosa-5,8,11,14-tetraenoic acid is unique due to its specific chain length and the position of the fluorine atoms. This structural uniqueness can result in different chemical and biological properties compared to similar compounds. For example, the presence of fluorine atoms can enhance the compound’s stability and alter its reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H30F2O2

Molecular Weight

340.4 g/mol

IUPAC Name

7,7-difluoroicosa-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H30F2O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-20(21,22)18-15-12-13-16-19(23)24/h6-7,9-10,14-15,17-18H,2-5,8,11-13,16H2,1H3,(H,23,24)

InChI Key

SVOXCZQGAVAPHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CC(C=CCCCC(=O)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.